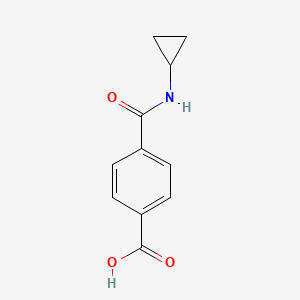

4-(Cyclopropylcarbamoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

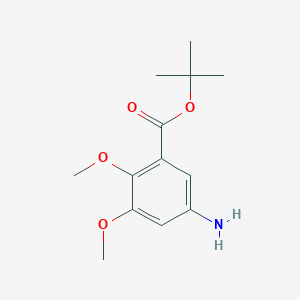

4-(Cyclopropylcarbamoyl)benzoic acid is an organic compound with the chemical formula C11H11NO3. It has a molecular weight of 205.21 . This compound is used in pharmaceutical testing .

Molecular Structure Analysis

The InChI code for 4-(Cyclopropylcarbamoyl)benzoic acid is1S/C11H12N2O3/c14-10(15)7-1-3-8(4-2-7)12-11(16)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,15)(H2,12,13,16) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

4-(Cyclopropylcarbamoyl)benzoic acid has a molecular weight of 220.22 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 220.08479225 g/mol . The compound has a complexity of 281 .Applications De Recherche Scientifique

1. Use in Food and Environmental Sciences

4-(Cyclopropylcarbamoyl)benzoic acid, as a derivative of benzoic acid, is significant in both food and environmental sciences. Benzoic acid and its derivatives are known for their antibacterial and antifungal properties, often utilized as preservatives in food, cosmetics, hygiene, and pharmaceutical products. These compounds are widely distributed in the environment, found in water, soil, and air, making them a subject of environmental studies as well (del Olmo, Calzada, & Nuñez, 2017).

2. Research in Liquid Crystal Technology

Research on derivatives of benzoic acid extends to liquid crystal technology. Studies have explored their properties in thermotropic liquid crystals, which are structurally simple and commonly used as starting materials for novel mesogens. For example, 4-hexyloxybenzoic acid, a homologue in this series, exhibits enantiotropic nematic phases, making it an ideal model for high-resolution NMR studies in solid, liquid, and liquid crystalline phases (Lobo et al., 2012).

3. Crystallography and Structural Studies

In crystallography, derivatives of benzoic acid have been instrumental in the de novo determination of crystal structures. For example, the crystal structure of a large drug molecule was determined using NMR powder crystallography and density functional theory chemical shift calculations (Baias et al., 2013).

4. Biosensor Development

Benzoic acid derivatives are also utilized in the development of biosensors. For instance, a synthetic biosensor was constructed for the detection of benzoic acid derivatives in Saccharomyces cerevisiae, demonstrating the potential for high-throughput screening tools in producing benzoic acid derivatives through metabolic engineering (Castaño-Cerezo et al., 2020).

5. Studies in Nanomaterials and Electronics

Benzoic acid derivatives are explored in the context of nanomaterials and electronics. For example, studies on oligophenyleneethynylene thiol self-assembled monolayers, which contain carboxylic acid groups, have implications for the development of biosensors and biomolecular devices (Oh, Chung, Kim, & Lee, 2008).

6. Photophysical and Luminescent Properties

Research on lanthanide coordination compounds using benzoic acid derivatives has revealed insights into the influence of electron-withdrawing and electron-donating groups on luminescent properties. Such studies are significant in material science and photophysics (Sivakumar et al., 2010).

7. Environmental Remediation

Studies on the adsorption of benzoic acid onto single-walled carbon nanotubes (SWCNTs) offer insights into environmental remediation, particularly in the removal of pollutants from wastewater (Mahani, Amiri, & Noroozmahani, 2017).

Propriétés

IUPAC Name |

4-(cyclopropylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUPDUHOTZXEBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2355774.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2355782.png)

![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)

![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)